1H-Indene, 1-ethyl-
Description
The exact mass of the compound 1H-Indene, 1-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indene, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDJDYFASRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316500 | |
| Record name | 1-Ethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-66-8 | |
| Record name | 1-Ethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 1-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene, 1-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Research on the 1h Indene, 1 Ethyl Molecular System
Historical Trajectories and Evolution of Indene (B144670) Chemistry Research
The journey of indene chemistry began with the investigation of coal tar, a primary source of this bicyclic aromatic hydrocarbon. wikipedia.orgnih.gov Initially, research focused on the isolation and basic characterization of indene (C9H8), a molecule composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org Over time, the focus shifted towards understanding the reactivity of the indene core, particularly its propensity for polymerization and its weakly acidic nature. wikipedia.org This understanding paved the way for the synthesis of a vast array of substituted indenes. Early synthetic methods were often multi-step processes, but advancements in organic synthesis have led to more efficient protocols. prepchem.comtandfonline.comresearchgate.net The development of metallocene catalysts, often incorporating indenyl ligands, for olefin polymerization marked a significant milestone in the application of indene chemistry. researchgate.netresearchgate.net More recently, research has expanded to explore the biological activities and material properties of functionalized indene derivatives, driven by the discovery of indene motifs in natural products and pharmacologically active molecules. researchgate.netresearchgate.net
Strategic Importance and Fundamental Research Context of 1H-Indene, 1-ethyl-
The strategic importance of 1H-Indene, 1-ethyl- lies in its potential as a building block and a model system for more complex molecular architectures. While specific high-volume applications for this particular derivative are not widely documented, its structure is relevant to several key research areas.
Indene derivatives are crucial in the development of advanced materials. They serve as precursors for indene/coumarone thermoplastic resins and can be incorporated into polymers to modify their properties. wikipedia.orgglobalgrowthinsights.com The ethyl group in 1H-Indene, 1-ethyl- can influence the polymer's physical characteristics. Furthermore, the indene framework is explored in the design of electron-transporting materials for applications like photovoltaic solar cells. researchgate.netnih.gov
In medicinal chemistry, the indene skeleton is a "privileged scaffold," appearing in numerous bioactive compounds and pharmaceuticals. researchgate.net For instance, the non-steroidal anti-inflammatory drug Sulindac contains an indene core. researchgate.net Research into new indene derivatives continues to yield compounds with potential anti-proliferative and neuroprotective properties. researchgate.net The specific substitution pattern of 1H-Indene, 1-ethyl- could be a starting point for the synthesis of novel therapeutic agents.
Contemporary Research Challenges and Paradigmatic Shifts in Indene Derivative Studies
Current research in indene chemistry is characterized by a push towards more efficient and selective synthetic methods. The development of catalytic asymmetric synthesis to create chiral indene derivatives is a significant challenge due to the rigid and hindered nature of the indene core. researchgate.net Overcoming this hurdle is crucial for accessing enantiomerically pure compounds for pharmacological studies.
A notable paradigmatic shift is the increasing focus on "green" and sustainable chemistry. This includes the development of bio-based indene derivatives and synthesis methods that reduce the use of hazardous reagents and minimize waste. globalgrowthinsights.commarketreportsworld.com
Furthermore, the exploration of indene derivatives in materials science has moved beyond traditional polymers to encompass advanced applications in electronics and photonics. researchgate.net The design of novel indene-based molecules with specific optical and electronic properties is an active area of investigation. nih.gov
Interdisciplinary Research Nexus within 1H-Indene, 1-ethyl- Related Investigations
The study of 1H-Indene, 1-ethyl- and its relatives sits (B43327) at the intersection of several scientific disciplines.
Organic and Medicinal Chemistry: Synthetic chemists work on developing new routes to access functionalized indenes, while medicinal chemists explore their potential as therapeutic agents. lookchem.comontosight.aiontosight.ai
Materials Science and Polymer Chemistry: Researchers in these fields investigate the use of indene derivatives in the creation of new polymers, resins, and functional materials with tailored properties. globalgrowthinsights.comontosight.ai
Organometallic Chemistry: The indenyl ligand, derived from indene, is a cornerstone in the design of catalysts for polymerization and other chemical transformations. researchgate.net
Computational Chemistry: Theoretical studies help in understanding the electronic structure and reactivity of indene derivatives, guiding the design of new molecules with desired properties.
The collaborative nature of this research is essential for unlocking the full potential of the indene molecular system.
Chemical Compound Information
| Compound Name |
| 1H-Indene, 1-ethyl- |
| Indene |
| Sulindac |
| 1H-Indene-1,3(2H)-dione, 2-(5-ethyl-2-hydroxyphenyl)-2-hydroxy- |
| 1H-Indene-5-methanol, 2,3-dihydro-alpha-(1-((3-phenylpropyl)amino)ethyl)- |
| 1H-Indene, 1-ethyl-2,3-dihydro-1-methyl- |
| This compound2,3-dihydro- |
| N-(2-(1H-indene-1-yl)-ethyl)hydroxylamine |
| 1-Ethyl-7a-methyloctahydro-1H-indene |
| (1E)-1-Ethylidene-1H-indene |
| 1-Phenyl-1H-indene |
| ethyl 1-alkyl-1H-indenes-2-carboxylate |
| 7-(4-tert-Butylphenyl)-2-methyl-1H-indene |
Chemical Properties of 1H-Indene, 1-ethyl-
| Property | Value | Source |
| Molecular Formula | C11H12 | nih.gov |
| Molecular Weight | 144.21 g/mol | nih.gov |
| IUPAC Name | 1-ethyl-1H-indene | nih.gov |
| CAS Number | 6953-66-8 | nih.gov |
| XLogP3-AA | 3.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 0 | lookchem.com |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 144.093900383 Da | nih.gov |
| Complexity | 157 | nih.gov |
Advanced Synthetic Methodologies for 1h Indene, 1 Ethyl and Its Structural Analogs
Established Reaction Pathways for 1H-Indene, 1-ethyl- Construction
The construction of the indene (B144670) scaffold has been a long-standing objective in organic synthesis. Over the years, several reliable methods have been established that allow for the preparation of a wide array of indene derivatives.
Application of Organometallic Reagents in Indene Synthesis
Organometallic reagents are fundamental tools in the synthesis of indene derivatives, offering versatile pathways for carbon-carbon bond formation. Organolithium and organomagnesium (Grignard) reagents are frequently employed for their high reactivity and ability to act as potent nucleophiles and bases. wikipedia.orgmt.com
A notable application involves the reaction of Grignard reagents with allylic acetates. For instance, the coupling of ethyl 1-acetoxy-1H-indene-2-carboxylate with Grignard reagents in the presence of a catalytic amount of lithium cuprate (B13416276) (LiCuBr2) at low temperatures affords ethyl 1-alkyl-1H-indene-2-carboxylates in good yields. researchgate.netresearchgate.net This method provides a direct route to 1-alkylated indenes, including the 1-ethyl derivative. researchgate.netresearchgate.net The reaction likely proceeds through a conjugate addition-elimination mechanism. researchgate.net
Another classical approach involves the aldol-type condensation of indanones with lithium salts of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration to yield indenylacetamides. beilstein-journals.org While not a direct synthesis of 1-ethylindene, this method highlights the utility of organolithium reagents in constructing functionalized indene systems. Furthermore, the deprotonation of indene itself with organolithium reagents generates indenyl lithium, a valuable intermediate in organometallic chemistry for the synthesis of transition metal indenyl complexes. wikipedia.org
Table 1: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylates using Grignard Reagents researchgate.net
| Entry | Alkyl Group (from Grignard) | Yield (%) |
| 1 | Ethyl | 81 |
| 2 | Propyl | 75 |
| 3 | Butyl | 72 |
| 4 | Isopropyl | 68 |
Reaction conditions: Ethyl 1-acetoxy-1H-indene-2-carboxylate, Grignard reagent, catalytic LiCuBr2, THF, -60 °C.
Transition Metal-Catalyzed Coupling Approaches to Indene Scaffolds
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indene synthesis is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Murahashi protocols, are powerful methods for constructing aryl-substituted indenes from halo-indenes and the corresponding organometallic reagents (boronic acids, organozinc, or organomagnesium compounds). acs.org These methods offer a broad scope for introducing aryl groups at various positions on the indene ring. acs.org
Rhodium-catalyzed reactions have also emerged as a significant tool. For example, a rhodium(III)-catalyzed multicomponent reaction involving an aldehyde, amine, and alkyne provides a direct and atom-economical route to indenes under mild conditions. rsc.org This process proceeds through an imine-directed C-H activation and annulation sequence. rsc.org
More recently, palladium-catalyzed three-component domino reactions have been developed to access indene derivatives. acs.org This strategy involves the sequential formation of three bonds through inter- and intramolecular carbopalladation, followed by termination with a nucleophile. acs.org This approach showcases the power of domino catalysis in rapidly building molecular complexity.
Multicomponent Reaction Strategies for Indene Ring Systems
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most of the atoms from the reactants. rsc.orgmdpi.com This strategy is particularly attractive for its atom and step economy.
A notable example is the rhodium(III)-catalyzed one-pot tandem C-H activation and annulation protocol for the synthesis of indenes. rsc.org This reaction utilizes an aldehyde, an amine, and an alkyne to generate the indene scaffold with high regioselectivity and under mild, room-temperature conditions, with water as the only stoichiometric byproduct. rsc.org The reaction's efficiency and broad functional group tolerance make it a valuable tool for creating diverse indene libraries. rsc.org
Another approach involves a palladium-catalyzed three-component reaction that leads to either indenes or benzofulvenes by modifying the starting iodoarene. acs.org This domino reaction proceeds through carbopalladation followed by a nucleophilic attack. acs.org MCRs have also been employed in the synthesis of complex indene-containing heterocyclic systems, for instance, through the reaction of ninhydrin, malononitrile (B47326), and various diamines in water. rsc.org
Emerging Synthetic Strategies for 1H-Indene, 1-ethyl-
The demand for enantiomerically pure chiral indenes for applications in areas like asymmetric catalysis has spurred the development of new and innovative synthetic methods.
Development of Catalytic Asymmetric Methods for Chiral Indenes
The construction of chiral indene skeletons, particularly those with all-carbon quaternary stereocenters, presents a significant synthetic challenge. researchgate.netoaepublish.com Transition-metal-catalyzed asymmetric synthesis has become a primary focus for addressing this challenge. oaepublish.com Strategies can be broadly categorized into two main approaches: the construction of a chiral indene ring from aromatic precursors and the direct enantioselective functionalization of a pre-existing indene ring. oaepublish.com
One successful strategy involves the palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.comresearchgate.net This method utilizes the trapping of π-allyl-Pd 1,4-dipoles with ketenes generated in situ to produce chiral spiro-indenes with high enantio- and diastereoselectivities. oaepublish.comresearchgate.net This protocol is notable for its mild reaction conditions and broad substrate scope. researchgate.net
Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives represents another significant advancement. acs.org This method yields 2-arylindanes with high enantioselectivity. Mechanistic studies suggest the reaction proceeds through a 1,4-rhodium shift, which is crucial for achieving high enantioselectivity. acs.org
Table 2: Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization for Chiral Spiro-Indenes researchgate.net
| Entry | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr |
| 1 | Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | 86 | 97 | 19:1 |
| 2 | Substituted Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | 75 | 95 | 15:1 |
| 3 | Vinylbenzoxazinanone | Substituted 1-Diazonaphthalene-2(1H)-one | 82 | 96 | >20:1 |
ee: Enantiomer excess; dr: diastereoisomer ratio. Standard conditions involve Pd2(dba)3·CHCl3 and a chiral ligand in DCM under blue LED irradiation. researchgate.net
Stereoselective Synthesis Research for Ethylindene Derivatives
While much of the focus in asymmetric indene synthesis has been on aryl or spiro-substituted derivatives, the principles are being extended to alkyl-substituted chiral indenes. The stereoselective synthesis of ethylindene derivatives is an area of active research, driven by the potential use of these chiral molecules as ligands for catalysts or as building blocks for more complex structures.
The development of catalytic systems that can control the stereochemistry at the C1 position of the indene ring during the introduction of an ethyl group is a key objective. Methods analogous to the rhodium-catalyzed asymmetric additions could potentially be adapted for the addition of ethylmetal reagents. For example, rhodium-catalyzed asymmetric addition of arylboron reagents has been shown to be effective for indene derivatives, and avoiding olefin isomerization is key to high enantioselectivity. acs.org
Furthermore, the diastereoselective synthesis of functionalized indenes provides a foundation for accessing specific stereoisomers. For instance, a diastereomerically enriched mixture of oxabicyclic derivatives has been used in preliminary studies for the enantioselective synthesis of indenes through a palladium-catalyzed three-component reaction. acs.org These emerging strategies hold promise for the future synthesis of enantiopure 1-ethyl-1H-indene and its derivatives.
Principles of Sustainable Synthesis in 1H-Indene, 1-ethyl- Production Research
The integration of green chemistry principles into the synthesis of indene derivatives is a pivotal aspect of modern chemical research, aiming to reduce environmental impact and enhance economic viability. mlsu.ac.in These principles focus on creating products and processes that minimize the use and generation of hazardous substances. mlsu.ac.in While specific research on the sustainable synthesis of 1H-Indene, 1-ethyl- is not extensively detailed in public literature, the strategies applied to its structural analogs provide a clear framework for its green production.
Key principles of sustainable synthesis applicable to indene derivatives include waste prevention, maximizing atom economy, and utilizing safer solvents and catalysts. mlsu.ac.in For instance, the development of synthetic routes that proceed in environmentally benign solvents, or even in solvent-free conditions, represents a significant advancement. nih.gov Mechanochemistry, which involves reactions conducted by grinding solids together without a solvent, has been successfully applied to the synthesis of indeno-fused structures, achieving high yields. nih.gov
Catalysis plays a crucial role in sustainable synthesis by lowering the energy requirements of reactions. mlsu.ac.in Research into the synthesis of various indene derivatives demonstrates the use of catalysts to improve efficiency and yield. nih.govsmolecule.com For example, a one-pot synthesis of indene from 1-indanone (B140024) has been achieved with approximately 80% yield using a tandem catalysis system, showcasing an efficient and potentially scalable green process. rsc.org Furthermore, the use of eco-friendly reagents and reactions is a core focus, aiming to reduce waste from toxic solvents and silica (B1680970) generated during purification. nih.gov
The efficiency of a synthesis is often evaluated using green chemistry metrics. Atom economy is a key concept that measures how efficiently reactant atoms are incorporated into the final desired product. mlsu.ac.in Syntheses with high atom economy are inherently greener as they generate less waste. mlsu.ac.in Additionally, protocols for synthesizing indole-substituted indenes have been analyzed using EcoScale calculations, confirming their classification within an acceptable green synthesis category. acs.org
Table 1: Application of Green Chemistry Principles in Indene Synthesis Research
| Green Chemistry Principle | Application in Indene Synthesis | Research Finding/Example | Citation |
| Waste Prevention | Developing one-pot cascade reactions that reduce intermediate separation steps and solvent usage. | Cascade reactions for indenopyridine synthesis construct C-C and C-N bonds in a single step with high yields, minimizing waste. | nih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Rearrangement and addition reactions are inherently atom-economical. Metal-free Brønsted acid-promoted reactions of cinnamaldehydes and sulfonamides provide a range of indenes from simple starting materials. | mlsu.ac.inorganic-chemistry.org |
| Safer Solvents & Auxiliaries | Using environmentally benign solvents like ethanol (B145695) or water, or conducting reactions under solvent-free conditions. | Knoevenagel condensation for indane-1,3-dione derivatives can be performed in ethanol. nih.gov Some syntheses are successful in solvent-free conditions via grinding (mechanochemistry). nih.gov | |
| Use of Catalysis | Employing catalysts to lower reaction energy, increase selectivity, and reduce reaction times. | The synthesis of indene from 1-indanone is achieved with high yield using a Cu/SiO2 and HZSM-5 tandem catalyst system. rsc.org Rh(I) catalysts are used for reacting 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org | |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | The synthesis of certain indenodihydropyridine compounds proceeds effectively in ethanol at room temperature. nih.gov |
Methodologies for Industrial Scale-Up and Process Optimization
Process optimization is therefore critical. This involves refining reaction conditions such as temperature, pressure, and catalyst loading to maximize product output and minimize byproducts. For instance, the one-pot synthesis of indene from 1-indanone was optimized by varying temperature and H₂ pressure to achieve a high yield. rsc.org The development of robust purification methods that are efficient on a large scale is also essential.
Another crucial aspect of industrial-scale production is the recovery and recycling of solvents and catalysts, which is vital for both economic and environmental reasons. For large-scale synthesis of indane-1,3-dione derivatives, the recovery of these materials is a key consideration to ensure the process is sustainable. The choice of catalysts that are not only efficient but also easily separable and reusable is a significant area of process development.
Table 2: Industrial Scale-Up & Process Optimization Strategies for Indene Derivatives
| Challenge | Optimization Strategy | Detailed Approach | Citation |
| Maintaining Yield | Tandem Catalysis / Process Control | Implement one-pot processes using orthogonal tandem catalysis to streamline production and improve efficiency. Precisely control parameters like temperature and pressure. | rsc.org |
| Incomplete Reactions | Reagent & Catalyst Optimization | Re-evaluate stoichiometry and catalyst loading for large-scale batches. Investigate alternative, more robust catalysts or activating agents. | nih.gov |
| Work-up & Purification Issues | Modified Work-up Conditions | Develop new extraction and purification protocols suitable for large volumes, potentially avoiding problematic solvents that can cause side reactions like hydrolysis. | nih.gov |
| Solvent & Catalyst Waste | Recovery and Recycling | Integrate systems for the distillation and recovery of solvents. Utilize catalysts that can be easily filtered or separated from the reaction mixture for reuse. | |
| Process Efficiency | Flow Chemistry | Transition from batch processing to continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and more consistent product quality. |
Mechanistic Organic Chemistry of 1h Indene, 1 Ethyl Transformations
Investigations into Electrophilic and Nucleophilic Processes
The reactivity of 1H-Indene, 1-ethyl- in electrophilic and nucleophilic reactions is dictated by the electronic nature of its bicyclic, unsaturated system. The indene (B144670) core can react as both an alkene and an aromatic compound.
Electrophilic Addition: The double bond in the five-membered ring of 1H-Indene, 1-ethyl- is susceptible to electrophilic attack. In a typical electrophilic addition reaction, an electrophile is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate. unacademy.com The regioselectivity of this addition is governed by the stability of the resulting carbocation. Attack at the C2 position would place a positive charge at C3, which is a benzylic position and thus stabilized by resonance with the aromatic ring. The subsequent attack of a nucleophile on this carbocation completes the addition.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indene system can undergo electrophilic aromatic substitution. The fused five-membered ring acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the fusion. However, the specific substitution pattern can be complex due to the bicyclic nature of the molecule.
Nucleophilic Processes: Nucleophilic attack on 1H-Indene, 1-ethyl- itself is not a common process unless the molecule is activated by a suitable leaving group or undergoes a transformation to a more electrophilic species. However, derivatives of 1H-Indene, 1-ethyl- can participate in nucleophilic substitution reactions. For instance, if a leaving group is present at the 1-position of the ethyl group, nucleophilic substitution can occur. Additionally, the acidity of the benzylic proton at the 1-position allows for deprotonation by a strong base to form an indenyl anion. This anion is a potent nucleophile and can react with various electrophiles.
Elucidation of Elimination Reaction Mechanisms
Elimination reactions of substrates derived from 1H-Indene, 1-ethyl-, such as 1-(1-haloethyl)indenes, provide a compelling case study for the competition between different mechanistic pathways. The specific pathway—unimolecular (E1), bimolecular (E2), or conjugate base (E1cB)—is influenced by factors such as the nature of the leaving group, the base, the solvent, and the stereochemistry of the substrate.
The E1 mechanism is a two-step process that begins with the departure of a leaving group to form a carbocation intermediate. pensoft.net This is the rate-determining step. The subsequent deprotonation of an adjacent carbon by a weak base leads to the formation of an alkene. pensoft.net For a substrate like 1-(1-chloroethyl)-1H-indene, an E1 pathway would involve the formation of a 1-(1-indenyl)ethyl cation. This carbocation is both secondary and benzylic, affording it significant stability.
E1 reactions are typically favored by:
Good leaving groups.
Stable carbocation intermediates.
Weak bases.
Polar protic solvents that can stabilize the ionic intermediates. youtube.com
Due to the planar nature of the carbocation intermediate, E1 reactions are generally not stereospecific. nih.gov
The E2 mechanism is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously to form a double bond. google.com This pathway requires a specific geometric arrangement of the proton to be removed and the leaving group, known as anti-periplanar stereochemistry. google.com
Research on the solvent-promoted elimination of 1-(1-haloethyl)indenes has shown that these reactions can proceed via an E2 mechanism. libretexts.org The stereochemistry of the starting material dictates the stereochemistry of the product in an E2 reaction. nih.gov For example, the elimination from an erythro isomer will yield a specific stereoisomer of the resulting alkene, while the threo isomer will produce the other.
| Feature | E1 Pathway | E2 Pathway |
| Steps | Two | One (Concerted) |
| Intermediate | Carbocation | None (Transition State) |
| Rate Law | Unimolecular | Bimolecular |
| Base Strength | Weak base sufficient | Strong base favored |
| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |
The E1cB mechanism is also a two-step process, but in contrast to the E1 pathway, it begins with the deprotonation of the substrate by a base to form a carbanion (the conjugate base). nsf.gov In the second step, this carbanion expels the leaving group to form the alkene. nsf.gov This mechanism is favored when:
The proton being removed is particularly acidic.
A poor leaving group is present. researchgate.net
A strong base is used. nsf.gov
In the context of 1-(1-haloethyl)indene, the acidity of the C1-proton is enhanced by the adjacent aromatic ring. Studies have indicated that under certain conditions, particularly with poorer leaving groups, the E1cB mechanism can be operative. libretexts.org The initial deprotonation forms a resonance-stabilized indenyl anion, which then facilitates the elimination of the halide ion.
| Condition | Favored Mechanism | Rationale |
| Good Leaving Group (e.g., I, Br) | E2 | The C-X bond is weaker, facilitating a concerted departure. |
| Poor Leaving Group (e.g., Cl, F) | E1cB | The C-X bond is stronger, making a step-wise mechanism with a stabilized carbanion more favorable. researchgate.net |
| Strong, Bulky Base | E2 | Favors proton abstraction in a concerted step. |
| Acidic β-Hydrogen | E1cB | Facilitates the formation of the carbanion intermediate. |
Carbocation intermediates, such as those formed in E1 reactions, are prone to rearrangement to form more stable carbocations. libretexts.org These rearrangements typically involve a 1,2-shift of a hydride ion (H-) or an alkyl group. masterorganicchemistry.com The driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). youtube.com
In the case of the 1-(1-indenyl)ethyl cation formed from a derivative of 1H-Indene, 1-ethyl-, a hydride shift from the C1 position of the indene ring to the adjacent carbocation center could potentially occur. However, given that the initial carbocation is already stabilized by the adjacent aromatic ring (benzylic), significant rearrangement might be less favorable unless a more stable carbocation can be formed. Theoretical studies on related indenyl systems could provide further insight into the likelihood and energetics of such rearrangements. acs.org
Research on Radical-Mediated Reaction Pathways
Radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com The indene system can participate in radical reactions. For example, free-radical halogenation of alkanes is a well-known process, and the allylic/benzylic position (C1) of 1H-Indene, 1-ethyl- is particularly susceptible to radical abstraction of a hydrogen atom. savemyexams.com
Radical Halogenation: The reaction would be initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to form halogen radicals. savemyexams.com A halogen radical would then abstract the hydrogen atom from the C1 position of 1H-Indene, 1-ethyl-, forming a resonance-stabilized indenyl radical. This radical would then react with another molecule of the halogen to form 1-bromo-1-ethyl-1H-indene and a new halogen radical, which continues the chain.
Radical Addition: The double bond of the indene ring can also undergo radical addition. This process is often initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then propagate the chain or be trapped. Studies on the radical-mediated difunctionalization of alkenes have included indene derivatives, suggesting that 1H-Indene, 1-ethyl- could undergo similar transformations. nsf.gov
Characterization and Reactivity of Transient Intermediates
The transformations of 1H-Indene, 1-ethyl- and its isomers often proceed through highly reactive, short-lived transient intermediates. Understanding the nature of these species, such as carbocations, carbenes, and radicals, is crucial for elucidating reaction mechanisms. acs.orgasm.org The synthesis, detection, and characterization of these intermediates are often challenging, necessitating a combination of computational and specialized experimental techniques. researchgate.net
One of the most directly relevant studies involves the enzymatic conversion of 2-ethyl-1H-indene by ethylbenzene (B125841) dehydrogenase (EbDH). asm.org Mechanistic proposals, based on quantum chemical modeling, suggest that the reaction proceeds via the formation of a transient carbocation intermediate at the C-1 position of the ethyl group. asm.org This intermediate is then attacked by a hydroxyl group to form the corresponding alcohol product. asm.org Other transient species implicated in the formation of substituted 1H-indenes include copper-carbene intermediates, which can undergo a 6π cyclization followed by a 1,5-hydrogen shift. acs.org Additionally, the cyclization of 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indenes is proposed to involve a metal-vinylidene intermediate. organic-chemistry.org
Computational and Experimental Approaches to Reactive Intermediates
Given the fleeting nature of reactive intermediates, a dual approach combining computational modeling and experimental investigation is often required for their study. researchgate.netunh.edu
Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction pathways and understanding the stability and electronic structure of transient species. acs.org For example, DFT studies have been employed to elucidate the mechanism of copper-catalyzed cyclization of enynones, confirming a stepwise process involving a diene-carbene cyclization and a subsequent 1,5-hydrogen shift to form the 1H-indene product. acs.org Similarly, quantum chemical modeling was used to hypothesize the catalytic mechanism and the involvement of a transient carbocation in the enzymatic hydroxylation of ethylbenzene and its analogs, including 2-ethyl-1H-indene. asm.org
Experimental Approaches: Experimentally, the existence of intermediates is often inferred through product analysis and trapping experiments. Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to identify the final products of a reaction, which provides clues about the mechanistic pathway and the intermediates involved. acs.orgnih.gov In some cases, high-energy methods like microwave flash pyrolysis (MFP) can be used to intentionally generate and study reactive intermediates that are inaccessible under normal conditions. unh.edu
Table 2: Investigated Intermediates in Indene Transformations
| Intermediate Type | Method of Study | System | Key Findings | Ref. |
|---|---|---|---|---|
| Carbocation | Quantum Chemical Modeling | Enzymatic conversion of 2-ethyl-1H-indene | A transient carbocation forms at the C-1 position of the ethyl group. | asm.org |
| Copper-Carbene | DFT Calculations | Copper-catalyzed synthesis of 1H-indenes | Reaction proceeds via a copper-carbene intermediate, followed by cyclization and H-shift. | acs.org |
| Metal-Vinylidene | Mechanistic Proposal | Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes | A metal-vinylidene intermediate undergoes a 1,5-hydrogen shift to form the indene product. | organic-chemistry.org |
Spectroscopic Detection of Short-Lived Species
Directly observing transient intermediates requires sophisticated spectroscopic techniques capable of capturing information on very short timescales. researchgate.net
For radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful detection method. EPR was used to observe transient nitroxide species formed when a 3-nitrosoindolin-2-one derivative, generated from a rapid cyclization and β-scission sequence, trapped other radical intermediates present in the reaction mixture. acs.org
For studying very short-lived excited states, time-resolved spectroscopic methods are employed. Techniques like transient absorption spectroscopy and time-correlated single photon counting (TCSPC) can measure the absorption and fluorescence lifetimes of transient species with lifespans in the nanosecond to picosecond range. osu.edu While applied to model compounds like 2,2'-bisindene, these methods are directly applicable to studying the excited-state dynamics of 1H-Indene, 1-ethyl-. osu.edu Furthermore, time-dependent UV-vis absorption spectroscopy can monitor the formation and decay of intermediates that possess unique electronic absorption bands, allowing for the determination of reaction kinetics. acs.org For example, this method has been used to track the decay of an intermediate species absorbing at 480 nm in an iron-catalyzed reaction, revealing a first-order decay process. acs.org
Catalytic Science and Polymerization Research Utilizing 1h Indene, 1 Ethyl
1H-Indene, 1-ethyl- as a Monomeric Unit in Polymerization
1H-Indene, 1-ethyl- can undergo polymerization through its vinyl group, leading to the formation of poly(1-ethyl-1H-indene). The presence of the ethyl group at the 1-position introduces specific steric and electronic effects that influence the polymerization process and the properties of the resulting polymer.
Ziegler-Natta catalysts, traditionally composed of a transition metal compound (e.g., titanium halides) and an organoaluminum compound, are instrumental in the polymerization of olefins. wikipedia.orgnumberanalytics.com These catalysts function by creating an active site on the transition metal where the monomer coordinates and subsequently inserts into the growing polymer chain. researchgate.netlibretexts.org This method allows for the synthesis of linear and stereoregular polymers. researchgate.net
While specific studies focusing exclusively on the Ziegler-Natta polymerization of 1H-Indene, 1-ethyl- are not extensively detailed in the provided results, the principles of Ziegler-Natta catalysis are applicable. The steric bulk of the ethyl group on the indene (B144670) ring would likely influence the stereochemistry of the resulting polymer when using stereospecific Ziegler-Natta catalysts.
Single-site catalysts, such as metallocenes, offer greater control over polymer architecture compared to traditional multi-site Ziegler-Natta catalysts. googleapis.comuni-bayreuth.de Metallocene catalysts, which feature a transition metal sandwiched between cyclopentadienyl-type ligands, can produce polymers with narrow molecular weight distributions and uniform microstructures. googleapis.comuni-bayreuth.de
Research into metallocene-catalyzed polymerization has explored the use of various substituted indenyl ligands. For instance, ethylene-1-(9-fluorenyl)-2-[1-(2-methyl-4-phenyl)indenyl]zirconium dichloride has been shown to produce highly isotactic polypropylene (B1209903). cmu.edu The substitution pattern on the indenyl ring directly impacts the properties of the resulting polymer. cmu.edu Although direct polymerization of 1H-Indene, 1-ethyl- using these specific systems is not detailed, the principles suggest that its use as a monomer with such single-site catalysts could lead to polymers with well-defined properties. Non-metallocene, single-site catalysts are also utilized in polymerization and can be free of Ziegler-Natta or chromium catalysts. google.com
Table 1: Comparison of Catalyst Systems for Olefin Polymerization
| Catalyst Type | Key Characteristics | Resulting Polymer Properties |
| Ziegler-Natta | Multi-site catalyst, typically heterogeneous. wikipedia.orgnumberanalytics.com | Broad molecular weight distribution, can produce stereoregular polymers. researchgate.net |
| Metallocene | Single-site catalyst, homogeneous. googleapis.comuni-bayreuth.de | Narrow molecular weight distribution, high control over stereoregularity and microstructure. googleapis.comuni-bayreuth.de |
| Non-Metallocene | Single-site catalyst, varied ligand structures. google.com | Can produce polymers with very high molecular weights and wide molecular weight distributions. googleapis.com |
1H-Indene, 1-ethyl- can be copolymerized with a variety of other monomers to tailor the properties of the final polymer. For example, indene and its derivatives have been copolymerized with monomers like styrene (B11656) and limonene (B3431351) using cationic polymerization methods. tandfonline.com The reactivity of each monomer and its concentration in the feed influence the composition and properties of the resulting copolymer. tandfonline.com
Copolymerization of indene with monomers such as methyl methacrylate (B99206) and acrylonitrile (B1666552) has also been investigated. researchgate.net The ability to incorporate different monomers allows for the creation of materials with a wide range of thermal and mechanical properties. google.comresearchgate.net
The kinetics of polymerization involving indene derivatives are influenced by factors such as the type of initiator, solvent, and temperature. tandfonline.comacs.org For instance, in cationic polymerization, the choice of Lewis acid initiator and reaction conditions can control the molecular weight of the resulting polymer. tandfonline.com
The mechanism of polymerization with single-site catalysts like metallocenes is well-understood to proceed via coordination of the monomer to the metal center followed by insertion into the growing polymer chain. uni-bayreuth.de The steric and electronic properties of the monomer, such as 1H-Indene, 1-ethyl-, would play a significant role in the rate and mechanism of these insertion steps. The study of polymerization kinetics helps in understanding how to control the polymer's final properties. researchgate.net
Development of 1H-Indene, 1-ethyl- Derived Ligands for Catalysis
The indene framework is a crucial component in the design of ligands for catalytic applications, particularly in asymmetric synthesis. researchgate.net The ability to introduce substituents at various positions on the indene ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.
Chiral ligands derived from substituted indenes are widely used in asymmetric catalysis to control the stereochemical outcome of a reaction. googleapis.commdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other. oaepublish.comrsc.org
For example, spiro indane-based phosphine-oxazoline (SMI-PHOX) ligands have shown high efficiency in palladium-catalyzed asymmetric allylic alkylation reactions. mdpi.com The rigid spirocyclic backbone of these ligands contributes to their high catalytic activity and enantioselectivity. mdpi.com While not directly derived from 1H-Indene, 1-ethyl-, these examples highlight the potential of using substituted indenes to create highly effective chiral ligands. The introduction of an ethyl group at the 1-position of the indene ring in a ligand structure would be expected to exert a specific steric influence on the catalytic pocket, potentially leading to high levels of enantiocontrol in various asymmetric transformations. acs.org
Design and Synthesis of Novel Indene Ligands for Transition Metal Complexes
The synthesis of ligands based on 1H-Indene, 1-ethyl- is a critical first step in creating specialized transition metal catalysts. The process typically begins with the synthesis of the 1-ethylindene molecule itself, followed by its conversion into a ligand that can be coordinated to a metal center.
A common synthetic route to 1-ethylindene involves the alkylation of indene. This can be achieved by deprotonating indene with a strong base, such as n-butyllithium (n-BuLi), to form an indenyl anion. This anion then acts as a nucleophile, reacting with an ethylating agent like ethyl iodide to yield 1-ethylindene. Subsequent reaction of the synthesized 1-ethylindene with a metal halide, such as zirconium tetrachloride (ZrCl₄), leads to the formation of the desired transition metal complex. For example, bis(1-ethyl-indenyl) zirconium dichloride is a metallocene complex prepared through this methodology. In this synthesis, 1-ethylindene is again treated with n-BuLi to form the lithium salt, which is then reacted with ZrCl₄ to afford the final zirconocene (B1252598) complex.
General strategies for synthesizing transition metal complexes often involve the reaction of a ligand precursor with a suitable metal salt. researchgate.netgla.ac.uk The choice of solvent and reaction conditions is crucial for achieving good yields and purity. Characterization of these novel complexes is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their structure and composition. mdpi.comrsc.org
Table 1: Synthesis of Bis(1-ethyl-indenyl) Zirconium Dichloride
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Ligand Synthesis | Indene, Ethyl Iodide | n-Butyllithium (n-BuLi) solution | 1-ethylindene | ~70% |
| 2. Complexation | 1-ethylindene, Zirconium Tetrachloride | n-Butyllithium (n-BuLi) | bis(1-ethyl-indenyl) zirconium dichloride | - |
Research on Catalytic Hydrogenation and Dehydrogenation of Indene Systems
The indene framework, including derivatives like 1-ethylindene, is a subject of research in catalytic hydrogenation and dehydrogenation, reactions that are fundamental to organic synthesis and emerging energy storage systems.
Catalytic Hydrogenation is the process of adding hydrogen atoms across the double bonds of the indene ring system, converting the unsaturated molecule into its saturated analogue, indane. wikipedia.org This reaction is thermodynamically favorable but requires a catalyst to proceed at a practical rate under mild conditions. msu.edu The hydrogenation of 1H-Indene, 1-ethyl- yields 1-ethylindane. This is typically accomplished using heterogeneous metal catalysts. pressbooks.pub The process involves the adsorption of both the indene substrate and molecular hydrogen onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond (syn-addition). wikipedia.orgpressbooks.pub
Catalytic Dehydrogenation is the reverse process, where hydrogen is removed from a saturated or partially saturated ring system to create double bonds. wikipedia.org This reaction is highly endothermic and generally requires high temperatures. wikipedia.org Research into the dehydrogenation of indane systems is relevant to Liquid Organic Hydrogen Carrier (LOHC) technology, where cyclic organic molecules are used to store and transport hydrogen. For instance, studies have explored the dehydroisomerization of 1-ethylindane over platinum-based catalysts (Pt/Al₂O₃), which is a key step in releasing stored hydrogen. capes.gov.br The efficiency and selectivity of these reactions are highly dependent on the catalyst formulation and reaction conditions. nih.gov
Table 2: General Conditions for Hydrogenation and Dehydrogenation of Indene Systems
| Process | Substrate Example | Catalyst | Typical Conditions | Product Example |
|---|---|---|---|---|
| Hydrogenation | 1H-Indene, 1-ethyl- | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂), Room Temperature | 1-ethylindane |
| Dehydrogenation | 1-ethylindane | Platinum on Alumina (Pt/Al₂O₃), Iron(III) oxide | High Temperatures (>500°C) | 1H-Indene, 1-ethyl- |
Structure-Property Relationships in Indene-Based Catalytic Systems
The performance of a catalyst is intrinsically linked to its molecular structure. In the context of 1-ethylindene-based systems, particularly metallocene catalysts used in olefin polymerization, understanding these structure-property relationships is crucial for designing more efficient and selective catalysts. acs.org
Metallocene catalysts are single-site catalysts, meaning they have uniform active sites, which allows for the production of polymers with narrow molecular weight distributions and controlled microstructures. researchgate.netj-polypropylene.com The ligands surrounding the central metal atom (e.g., zirconium) dictate the catalyst's behavior. nih.gov
For a complex like bis(1-ethyl-indenyl) zirconium dichloride, key structural features influencing its catalytic properties include:
The Ligand Framework: The indenyl ligand itself provides a specific steric and electronic environment at the metal center.
Substituents on the Ring: The ethyl group at the 1-position of the indene ring introduces specific steric bulk. This bulk can influence the way monomer molecules (like ethylene (B1197577) or propylene) approach and insert into the growing polymer chain. acs.orgresearchgate.net This, in turn, affects the catalyst's activity, the molecular weight of the resulting polymer, and the polymer's stereochemistry (tacticity). researchgate.net
The Metal Center: The choice of transition metal (e.g., zirconium, hafnium, titanium) also plays a significant role, affecting activity and polymer properties. Zirconocenes are often highly active catalysts. nih.gov
By systematically modifying the ligand structure—for example, by changing the substituent on the indenyl ring or altering the bridge in ansa-metallocenes—researchers can tune the properties of the resulting polymers. acs.orgmdpi.com For example, increasing the steric hindrance around the metal center can lead to higher stereoselectivity in propylene (B89431) polymerization, producing highly isotactic polypropylene. acs.org This rational design approach, based on a deep understanding of structure-property relationships, is a cornerstone of modern catalyst development. acs.orgresearchgate.net
Table 3: Structure-Property Correlations in 1-Ethylindene-Based Catalysts
| Structural Feature | Property Influenced | Effect on Catalysis |
|---|---|---|
| Ethyl group on indenyl ring | Steric hindrance | Affects monomer approach, influencing polymer molecular weight and tacticity. |
| Indenyl ligand system | Electronic environment of the metal center | Modulates catalyst activity and stability. |
| Single-site nature | Uniformity of active sites | Leads to polymers with narrow molecular weight distribution and uniform comonomer incorporation. |
| Metal center (e.g., Zr) | Intrinsic activity | Determines the overall polymerization rate and polymer molecular weight capabilities. |
Theoretical and Computational Chemistry of 1h Indene, 1 Ethyl
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of indene (B144670) derivatives.
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and reactivity of molecules. For indene derivatives, DFT calculations, often using the B3LYP functional, are employed to determine various chemical reactivity descriptors. researchgate.netepstem.net These include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔEgap), ionization potential, and electron affinity. researchgate.net For instance, in a study of 1H-indene-1,3-dione derivatives, these parameters were calculated at the DFT/B3LYP/6-31G(d) level to assess their corrosion inhibition potential. researchgate.net The HOMO and LUMO energies are critical in understanding the molecule's kinetic stability and chemical reactivity. A large energy gap between the HOMO and LUMO orbitals suggests high kinetic stability and low chemical reactivity. researchgate.net
DFT can also be used to predict reaction pathways. For example, it has been used to identify the rate-determining step in the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes as the initial nih.govacs.org-hydride shift. acs.org Furthermore, DFT calculations help in understanding the differences in reactivity among various ynamides and the crucial role of gold complexes in the catalysis of this reaction. acs.org
Ab initio methods, such as Hartree-Fock (HF), are also utilized to study the molecular properties of indene derivatives. researchgate.net These calculations provide optimized molecular structures, vibrational frequencies, and thermodynamic properties. researchgate.netresearchgate.net For example, in a study of 2-ethyl-1H-benzo[d]imidazole, both HF and DFT (B3LYP) methods with a 6-31G(d) basis set were used to calculate its molecular geometry and vibrational spectra. researchgate.net The results indicated that the B3LYP method was superior to the scaled Hartree-Fock approach for predicting molecular vibrational spectra. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules like "1H-Indene, 1-ethyl-".
Molecular dynamics (MD) simulations are used to study the adsorption behavior and binding energy of indene derivatives on surfaces. researchgate.net For instance, MD simulations were employed to investigate the interaction between 1H-indene-1,3-dione inhibitors and an Fe (110) surface in hydrochloric acid solution. researchgate.net These simulations can reveal the orientation and interactions of the inhibitor molecules on the metallic surface. researchgate.net
The environment, particularly the solvent, can significantly influence the properties and reactivity of molecules. researchgate.net Studies on indane-1,3-dione containing butadiene derivatives have shown that intermolecular interactions, such as CH−π and CH−O interactions, play a crucial role in their molecular packing in the solid state. acs.org The nature of these interactions can vary with changes in substituents, leading to different crystal packing arrangements. acs.org
Solvent effects on the vibrational spectra of indene derivatives have also been investigated. The frequencies of vibrational modes, such as the C=O stretching in 1,3-indanedione, are sensitive to the solvent environment due to nonspecific electrostatic and dispersion interactions, as well as specific interactions like hydrogen bonding. researchgate.net
Computational Reaction Mechanism Discovery and Transition State Search
Computational methods are pivotal in elucidating reaction mechanisms and identifying transition states. For the synthesis of indenes, DFT calculations have been used to explore competing reaction pathways. pku.edu.cn For example, in the PtCl2-catalyzed cyclization of o-isopropyl-substituted aryl alkynes, two competing pathways were identified: one involving a nih.govacs.org-R group migration and another proceeding through a nih.govacs.org-H shift/cyclization. pku.edu.cn The preferred pathway was found to depend on the nature of the substituent R. pku.edu.cn
In the gold-catalyzed synthesis of indenes from terminal alkynes, a proposed mechanism involves the formation of a gold vinylidene intermediate. nih.gov This highly reactive species can then undergo intramolecular C-H insertion to form a tricyclic intermediate. nih.gov Computational studies help to understand the energetics of these steps and the role of ligands in directing the reaction pathway. nih.gov
In Silico Design and Optimization of 1H-Indene, 1-ethyl- Derived Catalysts
Computational chemistry has become an indispensable tool in the design and optimization of catalysts derived from indene structures. mdpi.com Techniques like Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms and predicting the catalytic activity of newly designed molecules. mdpi.commdpi.com
For instance, DFT calculations have been employed to investigate the mechanism of catalytic synthesis of substituted 1H-indenes. nih.gov These studies reveal stepwise processes, such as the formation of metal-carbene radical intermediates and subsequent ring-closures, which are crucial for the development of efficient synthetic routes. nih.gov Research has shown that cobalt(II) complexes can be effective catalysts for creating functionalized 1H-indene derivatives from readily available starting materials. nih.gov The mechanism, confirmed by both computational and experimental results, involves the activation of a diazo compound to form a Co(III)-carbene radical, followed by a radical ring-closure. nih.gov
Furthermore, computational approaches aid in the rational design of catalysts for specific reactions. For example, a CCC pincer IrIII catalyst has been computationally investigated for the benzylic alkylation of indenes. nih.gov DFT calculations helped propose a hemilabile IrIII-dihydride intermediate, explaining the catalyst's effectiveness in reducing unactivated olefin intermediates. nih.gov
The in silico design process often involves:
Mechanism Investigation: Using DFT to map out reaction pathways and identify transition states. nih.govaip.org
Catalyst Screening: Virtually testing a range of potential catalysts to identify the most promising candidates before engaging in extensive experimental work.
Property Prediction: Calculating electronic and steric properties to understand how structural modifications will impact catalytic performance.
Cheminformatics and Virtual Screening Methodologies for Indene Analogs
Cheminformatics and virtual screening are powerful computational techniques used to explore the vast chemical space of indene analogs for various applications, particularly in drug discovery. impactfactor.orgresearchgate.net These methods allow for the rapid and cost-effective identification of molecules with desired biological activities. impactfactor.org
Virtual screening can be broadly categorized into ligand-based and structure-based approaches. researchgate.net
Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties.
Structure-based virtual screening utilizes the three-dimensional structure of a biological target, such as an enzyme, to dock and score potential ligands. acs.org
Several studies have successfully applied these methodologies to indene derivatives. For example, new 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been designed and evaluated as potential multi-targeted agents for Alzheimer's disease. tandfonline.comtandfonline.com In silico studies, including molecular docking, were used to predict the interactions of these compounds with key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of newly designed molecules and optimizing lead compounds. impactfactor.orgnih.gov
The general workflow of a QSAR study involves:
Data Set Preparation: Assembling a collection of molecules with known activities. nih.gov
Descriptor Calculation: Generating a set of numerical values (descriptors) that encode the structural and physicochemical properties of the molecules.
Model Building: Using statistical methods to create a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: Assessing the predictive power of the model using internal and external validation techniques. jddtonline.info
QSAR models have been developed for various indene derivatives to predict their activity against different biological targets. For instance, 3D-QSAR studies on indene N-oxide derivatives as PPARγ agonists have yielded statistically reliable models with good predictive power. jddtonline.info These models provide insights into the structure-activity relationships, highlighting the importance of specific structural features for biological activity. jddtonline.info Similarly, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of casein kinase II (CK2), a target in cancer therapy. nih.gov These models have been used to predict the activity of new compounds, leading to the identification of potent inhibitors. nih.gov
Table 1: Examples of QSAR Studies on Indene Derivatives
| Derivative Class | Target | Key Findings |
|---|---|---|
| Indene N-oxides | PPARγ | Statistically reliable model with good predictive power (q² = 0.8820, Pred r² = 0.7063) was developed. jddtonline.info |
| Indeno[1,2-b]indoles | CK2 | A reliable QSAR model was developed using a training set of twenty active compounds. nih.gov |
| Indene amino acids | SDH | 3D-QSAR modeling revealed significant enhancement in enzymatic inhibition for certain compounds. acs.org |
| Indene- nih.govnih.govacs.orgOxadiazine hybrids | EGFR | Consistent QSAR models were constructed using quantum mechanics-derived descriptors. ekb.eg |
Computational Materials Science Approaches for Indene-Containing Polymers
Computational materials science employs modeling and simulation to understand and predict the properties of materials, including polymers containing indene moieties. utk.eduwikipedia.org These methods span multiple length and time scales, from electronic structure calculations to macroscopic simulations. utk.edu
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of polymers. acs.orgrsc.org By simulating the movement of atoms over time, MD can provide insights into properties like glass transition temperature, mechanical strength, and transport phenomena. acs.orgmdpi.com For example, ReaxFF molecular dynamics has been used to study the degradation of indene, providing insights into the reaction pathways at high energies. frontiersin.org
Density Functional Theory (DFT) is another key method used to investigate the electronic structure and properties of polymers at the quantum level. aip.org DFT calculations can be used to predict properties such as bond energies, reaction barriers, and electronic band structures, which are crucial for understanding the behavior of conductive polymers and other functional materials. aip.org
The application of these computational approaches is essential for:
Predicting Polymer Properties: Estimating mechanical, thermal, and electrical properties of new polymer designs.
Understanding Structure-Property Relationships: Elucidating how the chemical structure of the polymer, including the incorporation of indene units, influences its macroscopic behavior.
Designing Novel Materials: Guiding the synthesis of polymers with tailored properties for specific applications, such as in electronics or as advanced composites. google.co.vi
Advanced Analytical and Spectroscopic Characterization Techniques for 1h Indene, 1 Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "1H-Indene, 1-ethyl-," offering detailed insights into its molecular framework. google.comrsc.orgthegoodscentscompany.com
High-Field NMR and Multi-Dimensional NMR Investigations
High-field ¹H and ¹³C NMR spectroscopy are instrumental in providing a detailed atom-by-atom picture of the "1H-Indene, 1-ethyl-" molecule. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants reveal the connectivity of protons. For instance, the ethyl group would typically show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons on the indene (B144670) ring system would appear in the aromatic region with complex splitting patterns due to their various couplings. chemicalbook.comutah.edu
¹³C NMR provides information on the carbon skeleton of the molecule. The number of distinct signals indicates the number of non-equivalent carbon atoms. The chemical shifts of these signals differentiate between sp³, sp², and sp hybridized carbons, as well as carbons influenced by nearby functional groups. utah.edusigmaaldrich.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further resolve structural ambiguities. oxinst.com A COSY spectrum maps the coupling relationships between protons, helping to trace out the spin systems within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. utah.edu These multi-dimensional techniques are crucial for definitively assigning the complex spectra of substituted indenes.
Below is a table summarizing typical predicted NMR data for "1H-Indene, 1-ethyl-".
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | Triplet | ~12-15 |
| Ethyl -CH₂ | Quartet | ~25-30 |
| Indene Ring (Aromatic CH) | Multiplets | ~120-130 |
| Indene Ring (Aromatic C) | ~140-145 | |
| Indene Ring (Aliphatic CH/CH₂) | Multiplets | ~30-45 |
| Note: These are approximate values and can vary based on solvent and experimental conditions. |
Solid-State NMR for Polymer Systems
While "1H-Indene, 1-ethyl-" is a small molecule, indene derivatives can be polymerized. In such cases, solid-state NMR (ssNMR) becomes an indispensable tool for characterizing the resulting polymer systems. mdpi.compreprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR, these interactions provide valuable structural information. mst.edu
Techniques like Magic Angle Spinning (MAS) are used to average out dipolar couplings and chemical shift anisotropy, resulting in narrower lines and higher resolution spectra. jeol.com Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. mdpi.com Solid-state NMR can provide information on the conformation and packing of polymer chains, the degree of crystallinity, and the dynamics of different segments of the polymer. researchgate.netnih.gov For polymers derived from "1H-Indene, 1-ethyl-," ssNMR could be used to study the structure of the polymer backbone and the mobility of the ethyl side chains. unisi.itnih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. google.comrsc.orgthegoodscentscompany.com
Hyphenated GC-MS and LC-MS Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. thegoodscentscompany.comresearchgate.netnist.gov
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph before being introduced into the mass spectrometer. gcms.czresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like "1H-Indene, 1-ethyl-". nih.govnih.gov The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries like those from NIST. tjnpr.org
LC-MS is used for compounds that are not suitable for GC analysis, such as those that are non-volatile or thermally labile. nih.goveurl-pesticides.eu The sample is separated by liquid chromatography before being ionized and analyzed by the mass spectrometer. sielc.com This technique is particularly useful for analyzing complex mixtures and can be applied to the analysis of "1H-Indene, 1-ethyl-" and its potential metabolites or degradation products in various matrices.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. google.comrsc.org For "1H-Indene, 1-ethyl-," which has a molecular formula of C₁₁H₁₂, HRMS can confirm this composition by measuring the exact mass of the molecular ion. rsc.orgijpsm.comleuphana.degdch.de This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex samples. scispace.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. rsc.org
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For "1H-Indene, 1-ethyl-," the IR spectrum would be expected to show characteristic peaks for C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations of the aromatic ring. rsc.orgspectrabase.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. For "1H-Indene, 1-ethyl-," Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar bonds, such as the C=C bonds of the indene ring.
The table below summarizes the expected vibrational frequencies for "1H-Indene, 1-ethyl-".
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aliphatic C-H | Stretching | ~2850-3000 |
| Aromatic C=C | Stretching | ~1450-1600 |
| C-H | Bending | ~1350-1480 |
| Note: These are general ranges and the exact peak positions can be influenced by the specific molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like "1H-Indene, 1-ethyl-", the most significant transitions are typically π → π* and n → π* transitions. thieme-connect.deusp.br
The indene core of the molecule, with its conjugated π system, is the primary chromophore responsible for UV absorption. The ethyl substituent, while not a chromophore itself, can subtly influence the electronic environment and thus the absorption maxima (λmax). The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. usp.br The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the wavelength of maximum absorbance. usp.br In conjugated systems like indene, the HOMO-LUMO gap is smaller compared to non-conjugated systems, leading to absorption at longer wavelengths, typically in the 200-400 nm range. libretexts.org
Table 1: Expected Electronic Transitions for 1H-Indene, 1-ethyl-
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | π bonding to π* anti-bonding | ~200-400 nm |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing. For "1H-Indene, 1-ethyl-", single-crystal XRD would be necessary to elucidate its exact molecular geometry and intermolecular interactions in the solid state.
While specific crystallographic data for "1H-Indene, 1-ethyl-" was not found, studies on related indene derivatives provide valuable insights. For instance, the crystal structure of 2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]iminomethyl}-1H-imidazole reveals that the indene ring system is nearly planar. iucr.org In another example, the analysis of ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, a more complex indene derivative, provides detailed bond lengths and angles, showing the puckering of the five-membered ring. nih.gov The dihedral angle between the fused benzene (B151609) ring and the cyclopentene (B43876) ring is a key parameter determined by XRD. nih.gov
Crystallographic studies on similar compounds also highlight the formation of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. nih.gov For "1H-Indene, 1-ethyl-", if crystallized, one would expect to determine the orientation of the ethyl group relative to the indene plane and how the molecules arrange themselves in the crystal lattice.
Table 2: Representative Crystallographic Data for an Indene Derivative
| Parameter | Value |
|---|---|
| Compound | Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a (Å) | 8.1957 (14) nih.gov |
| b (Å) | 6.1287 (10) nih.gov |
| c (Å) | 32.995 (5) nih.gov |
| β (°) | 93.014 (3) nih.gov |
| V (ų) | 1655.0 (5) nih.gov |
Advanced Chromatographic Separation Science
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For "1H-Indene, 1-ethyl-", various chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for both analyzing the purity of "1H-Indene, 1-ethyl-" and for its preparative isolation.
Analytical HPLC: Reverse-phase HPLC is a common method for analyzing non-polar to moderately polar compounds like "1H-Indene, 1-ethyl-". A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from impurities. sielc.comnih.gov A photodiode array (PDA) detector can be used to monitor the effluent and provide UV spectra of the separated components. nih.gov
Preparative HPLC: When larger quantities of pure "1H-Indene, 1-ethyl-" are needed, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate the compound of interest from a reaction mixture. nih.govmdpi.com
Gas Chromatography (GC): Due to its volatility, "1H-Indene, 1-ethyl-" is well-suited for GC analysis. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or phenyl-methylpolysiloxane stationary phase, would be appropriate. gcms.czjyu.fi GC coupled with a Mass Spectrometry (MS) detector (GC-MS) is particularly powerful, as it provides both the retention time for identification and the mass spectrum for structural confirmation. gcms.czresearchtrend.netingenieria-analitica.com In complex mixtures like gasoline, GC-MS has been used to identify various indene derivatives, including isomers of ethylindene. gcms.cz
Table 3: Typical GC-MS Parameters for Analysis of Indene Derivatives
| Parameter | Condition |
|---|---|
| GC Column | DB-1, 20 m x 0.1 mm ID, 0.4 µm film thickness gcms.cz |
| Oven Program | 40°C hold for 0.4 min, then 10°C/min to 110°C, then to 260°C gcms.cz |
| Carrier Gas | Helium, 0.6 ml/min constant flow gcms.cz |
| Injector Temp. | 225°C gcms.cz |
| MS Detector | Time-of-Flight (TOF) gcms.cz |
| Ionization | Electron Impact (EI) at 70 eV oup.com |
"1H-Indene, 1-ethyl-" is a chiral molecule, existing as two enantiomers (R and S) due to the stereocenter at the C1 position. Enantioselective chromatography is necessary to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds and would be a primary choice for resolving the enantiomers of "1H-Indene, 1-ethyl-". mdpi.comrsc.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. mdpi.comrsc.org
While direct enantioselective separation of "1H-Indene, 1-ethyl-" is not documented in the provided search results, the successful separation of numerous other chiral indene derivatives by HPLC on chiral columns demonstrates the feasibility of this approach. mdpi.comrsc.orgsemanticscholar.orgrsc.org
Table 4: Example of Enantioselective HPLC Conditions for an Indene Derivative
| Parameter | Condition |
|---|---|
| Compound | Methyl (4S,4aS,9aR)-10-oxo-1,4a,9,9a-tetrahydro-4H-1,4-(epoxymethano) fluorene-4-carboxylate rsc.org |
| Chiral Column | Chiralcel AD rsc.org |
| Mobile Phase | Hexane/Ethanol (95/5) rsc.org |
| Flow Rate | 1.0 mL/min rsc.org |
| Detection | UV at 210 nm rsc.org |
Other Specialized Analytical Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of "1H-Indene, 1-ethyl-". CE separates molecules based on their charge-to-size ratio in an electric field. While neutral molecules like "1H-Indene, 1-ethyl-" are not directly amenable to standard CE, a technique called Micellar Electrokinetic Chromatography (MEKC) can be used. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the pseudo-stationary micellar phase, allowing for separation.
CE methods have been developed for the analysis of related indene derivatives and impurities in pharmaceutical preparations. For example, a simple and rapid capillary zone electrophoresis (CZE) method was developed for the detection of coronamic acid, a precursor to a phytotoxin containing an indene-like core. thegoodscentscompany.com This highlights the potential of CE-based methods for the analysis of "1H-Indene, 1-ethyl-", particularly for purity assessment and the detection of charged impurities.
Strategic Derivatization and Chemical Functionalization of 1h Indene, 1 Ethyl
Regioselective and Stereoselective Functionalization Approaches
Regioselective and stereoselective functionalization are critical in synthesizing specific isomers of 1-ethylindene derivatives, ensuring the desired chemical properties and biological activities. pharma.hrsaskoer.ca
Regioselectivity:
The control of reaction sites on the 1-ethylindene molecule is paramount. pharma.hr Various strategies are employed to direct functionalization to specific positions, such as the double bond or the aromatic ring. For instance, electrophilic addition reactions can be directed to the double bond, while substitutions on the aromatic ring can be influenced by the directing effects of the existing substituents. organic-chemistry.org The choice of catalysts and reaction conditions plays a significant role in achieving high regioselectivity. rsc.org For example, transition metal-catalyzed reactions, such as those involving rhodium or iron, have been shown to provide high yields of specific indene (B144670) derivatives by controlling the regioselectivity of alkyne additions or cyclization reactions. organic-chemistry.org
Recent studies have highlighted methods for the regioselective functionalization of similar heterocyclic systems, which can be conceptually applied to 1-ethylindene. nih.govresearchgate.net These include metal-catalyzed C-H activation, which allows for direct functionalization of specific carbon-hydrogen bonds, offering a powerful tool for creating complex molecules from simple precursors. nih.govnih.gov
Stereoselectivity:
Achieving a desired three-dimensional arrangement of atoms is the focus of stereoselective synthesis. saskoer.ca For 1-ethylindene, which has a chiral center at the 1-position, controlling the stereochemistry during functionalization is crucial. Asymmetric catalysis is a primary method for achieving high enantioselectivity. rsc.org Chiral catalysts, such as those derived from BINOL, can be used to direct the formation of one enantiomer over the other in reactions like iminium ion cyclization. rsc.org
Biocatalytic approaches, using enzymes like styrene (B11656) monooxygenases and halohydrin dehalogenases, have also emerged as powerful tools for the stereoselective functionalization of alkenes. nih.gov These enzymatic cascades can achieve both high regioselectivity and stereoselectivity, producing enantiomerically pure products. nih.gov Such methods could potentially be adapted for the asymmetric functionalization of 1-ethylindene.
Interactive Table: Regioselective and Stereoselective Reactions
| Reaction Type | Catalyst/Reagent | Selectivity | Product Type |
| Rh(I)-catalyzed reaction with alkynes | Rh(I) catalyst | Regioselective | Indene derivatives organic-chemistry.org |
| FeCl3-catalyzed reaction | FeCl3 | Highly regioselective | Functionalized indene derivatives organic-chemistry.org |
| Asymmetric iminium ion cyclization | BINOL-derived chiral N-triflyl phosphoramide | Enantioselective | 1-aminoindenes rsc.org |
| Dual-enzyme cascade | Styrene monooxygenase, halohydrin dehalogenase | Regio- and stereoselective | 1,2-azidoalcohols nih.gov |
Synthesis of Conjugated Systems and Extended Chromophores
One common approach to creating conjugated systems is through cross-coupling reactions, such as the Stille or Heck reactions. mdpi.com These reactions can be used to couple 1-ethylindene with other unsaturated molecules, thereby extending the conjugated system. mdpi.com The properties of the resulting chromophores, such as their absorption and emission wavelengths, are influenced by the length and nature of the conjugated chain. libretexts.org As the extent of electron delocalization increases, the wavelength at which the molecule absorbs light generally increases. libretexts.org
The introduction of various functional groups onto the 1-ethylindene core can further modify the electronic properties of the resulting conjugated system. For example, the incorporation of electron-donating or electron-withdrawing groups can tune the energy levels of the molecular orbitals, affecting the color and fluorescence of the material. taylorandfrancis.com
Introduction of Heteroatoms and Heterocyclic Ring Formation
The introduction of heteroatoms—atoms other than carbon and hydrogen, such as nitrogen, oxygen, and sulfur—into the 1-ethylindene structure can dramatically alter its chemical and physical properties. taylorandfrancis.comuou.ac.in This functionalization can enhance stability, influence reactivity, and impart new biological or material properties. taylorandfrancis.com Heterocyclic compounds, which contain heteroatoms within a ring system, are of particular interest due to their prevalence in natural products and pharmaceuticals. uou.ac.in
Several synthetic strategies can be employed to introduce heteroatoms. For example, nucleophilic substitution reactions can be used to introduce oxygen- or nitrogen-containing functional groups. mdpi.com More advanced methods, such as electrochemical functionalization of organoboron reagents, provide a unified platform for introducing a wide range of nonmetallic heteroatoms. chemrxiv.org
The formation of new heterocyclic rings fused to the indene core is another important derivatization strategy. This can be achieved through cyclization reactions. For instance, a Knoevenagel condensation of an appropriately functionalized indanone (a derivative of indene) with a reagent like malononitrile (B47326) can lead to the formation of new rings containing nitrogen. mdpi.comnih.gov
Development of Novel Indene Amino Acid Derivatives
The synthesis of novel amino acid derivatives of indene represents a significant area of research, with potential applications in medicinal chemistry and drug development. amerigoscientific.com Amino acids are the building blocks of proteins and play crucial roles in various biological processes. amerigoscientific.com Incorporating an indene scaffold into an amino acid structure can lead to compounds with unique pharmacological properties.
One synthetic route to 1-aminoindene derivatives involves the reaction of an iminium salt with the 1-indenyl anion. ut.ac.ir This method allows for the formation of a carbon-nitrogen bond at the 1-position of the indene ring. ut.ac.ir Asymmetric synthesis of these derivatives is particularly important for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric Brønsted acid catalysis has been shown to be an effective method for the enantioselective synthesis of 1-aminoindene derivatives. rsc.org
The functionalization of these indene amino acid derivatives can be further explored to create a library of compounds for biological screening. mdpi.com Modifications can be made to the amino acid portion, the indene ring, or both, to optimize the desired biological activity. mdpi.com
Mechanistic Studies of Derivatization Reactions
Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. escholarship.org Mechanistic studies often involve a combination of experimental techniques and computational modeling.
For example, in radical-mediated reactions, techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. pharma.hr This information can help elucidate the reaction pathway and explain the observed regioselectivity. pharma.hr Computational methods, such as density functional theory (DFT) calculations, can be used to model reaction pathways and transition states, providing insights into the energetics of different reaction mechanisms. pharma.hr
In the context of 1-ethylindene derivatization, mechanistic studies could focus on understanding the role of catalysts in controlling regioselectivity and stereoselectivity. For instance, investigating the interaction between a chiral catalyst and the 1-ethylindene substrate can explain the observed enantioselectivity in asymmetric reactions. rsc.org Similarly, studying the intermediates in cross-coupling reactions can help optimize conditions for the synthesis of extended conjugated systems. mdpi.com
Medicinal Chemistry and Biological Activity Research of 1h Indene, 1 Ethyl Derivatives
Rational Design and Synthesis of Bioactive Indene (B144670) Analogs
The rational design of bioactive indene analogs often involves modifying the core indene structure to enhance interactions with specific biological targets. mdpi.com Synthetic strategies are tailored to introduce various functional groups that can modulate the compound's physicochemical properties and biological activity.
Common synthetic routes to indene derivatives include:
Friedel-Crafts Alkylation and Acylation: This classic method can be used to introduce alkyl or acyl groups to the indene ring system. For instance, arylpropionic acids can be cyclized in the presence of acids like polyphosphoric acid to form indanone structures, which can be further modified.
Transition Metal-Catalyzed Cyclization: Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene precursors provides a route to substituted indenes. This method involves a 1,5-hydrogen shift and intramolecular cyclization, with the steric bulk of substituents like the ethyl group influencing the reaction's regioselectivity.
Multi-step Synthesis: Complex indene derivatives are often prepared through multi-step reaction sequences. For example, the synthesis of certain indene amino acid derivatives starts with 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to construct the indene core, which is then further functionalized. acs.org Similarly, designing inhibitors for specific enzymes may involve synthesizing a library of derivatives with varied functionalities to probe the enzyme's active site. nih.gov
The design process is often guided by the structure of a known active compound or the active site of a target enzyme. For instance, based on the structure of existing succinate (B1194679) dehydrogenase inhibitors (SDHIs), novel indene amino acid derivatives were designed to enhance hydrophobic interactions with the SDH enzyme. acs.org
Investigation of Pharmacological Targets and Mechanisms of Action
Derivatives of 1H-indene interact with a variety of pharmacological targets, leading to a broad spectrum of biological effects. The specific mechanism of action is dependent on the structural features of the derivative.
Key pharmacological targets and mechanisms include:
Enzyme Inhibition: Indene derivatives have been shown to inhibit several enzymes. For example, certain dihydro-1H-indene derivatives act as potent inhibitors of tubulin polymerization, a crucial process in cell division, which is a key target in cancer therapy. Other indene analogs have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, which is relevant for Alzheimer's disease. nih.gov Additionally, specific indene derivatives function as succinate dehydrogenase (SDH) inhibitors, disrupting cellular respiration in fungi. acs.organr.fr
Receptor Binding: Some indene derivatives are designed to bind to specific receptors. While not directly related to 1-ethyl-1H-indene, the general indene scaffold can be modified to interact with various receptors, influencing cellular signaling pathways. ontosight.aiontosight.ai
DNA Alkylation: Certain indene-1,3(2H)-dione derivatives containing nitrogen mustard groups are designed as cytotoxic agents that can alkylate DNA, leading to cell death in rapidly dividing cancer cells. ontosight.ai
The mechanism often involves the indene derivative fitting into the active site of an enzyme or a binding pocket of a receptor, leading to modulation of its biological function. For instance, the inhibition of succinate dehydrogenase by indene derivatives impairs cellular respiration and energy production. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the biological activity and physicochemical properties of indene derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on their biological effects.
Key SAR findings for indene derivatives include:
Influence of Substituents: The nature and position of substituents on the indene ring system significantly impact biological activity. For example, in a series of dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors, the presence of electron-donating groups on the B-ring was found to be important for potency.
Role of the Carboxyl Group: For certain anti-inflammatory indene derivatives, a carboxyl group is considered essential for activity. Replacing it with other groups can lead to a decrease in anti-inflammatory effects. neu.edu.tr
Stereochemistry: The stereochemistry of substituents can also play a critical role. For instance, a methyl group at the 2-position of some indole (B1671886) derivatives (structurally related to indenes) can force the molecule into a specific conformation that enhances activity. neu.edu.tr
Conjugated Double Bonds: In a series of 1-indanone (B140024) and 1,3-indandione (B147059) derivatives, the number and configuration of conjugated double bonds were found to be significant for binding affinity and selectivity to α-synuclein fibrils. nih.gov
SPR studies focus on how structural modifications affect properties like solubility, stability, and membrane permeability, which are critical for drug development. researchgate.net For example, the introduction of an octylamino group can create an amphiphilic nature, potentially influencing interactions with biological membranes. ontosight.ai
Research into Specific Therapeutic Areas for Indene Derivatives
Indene derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. ontosight.aiontosight.ai The synthesis of isoxazole-fused 1-indanones has yielded compounds with enhanced anti-inflammatory properties. The mechanism of anti-inflammatory action can be linked to the inhibition of enzymes like cyclooxygenase (COX). iajps.com
In the context of antioxidant activity, certain indene derivatives have shown the ability to scavenge free radicals. echemcom.com For instance, some indene-derived hydrazides have demonstrated reasonable antioxidant properties in addition to their enzyme-inhibiting effects. nih.gov The antioxidant potential is often attributed to the core indene structure, which can be further enhanced by specific substitutions. ontosight.ai
The anticancer potential of indene derivatives is a significant area of research. ontosight.aiontosight.ai Several studies have highlighted the ability of these compounds to inhibit the growth of various cancer cell lines.
The primary mechanisms underlying their anticancer activity include:
Tubulin Polymerization Inhibition: Dihydro-1H-indene derivatives have shown significant antiproliferative activities by inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells.
Cytotoxicity: Some indene derivatives exhibit cytotoxic effects on cancer cells, with certain modifications to the indene structure significantly enhancing this activity. For example, 1H-indene, 1-hexadecyl-2,3-dihydro- has been noted for its antiangiogenic and anticancer activity. researchgate.net
DNA Damage: Indene derivatives containing alkylating groups can cause DNA damage, leading to apoptosis in cancer cells. ontosight.ai
Table 1: Anticancer Activity of Selected Indene Derivatives
| Compound Type | Mechanism of Action | Target Cancer Cell Lines | Reported Activity |
|---|---|---|---|
| Dihydro-1H-indene derivatives | Tubulin polymerization inhibition | Various cancer cell lines | IC50 values as low as 3.24 µM |
| 1H-Indene, 1-hexadecyl-2, 3-dihydro- | Antiangiogenic and anticancer | Not specified | Noted activity researchgate.net |
| Substituted Indene Derivatives | Cytotoxicity | Breast cancer cell lines | IC50 values below 10 µM for active derivatives |
This table is for illustrative purposes and summarizes findings from the referenced sources.
Indene derivatives have been specifically designed and evaluated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. anr.frresearchgate.net Inhibition of SDH can disrupt the energy metabolism of pathogenic fungi, making it an important target for the development of fungicides. researchgate.net
A series of novel indene amino acid derivatives were synthesized and showed potent in vitro antifungal activity against various plant pathogens by targeting SDH. acs.org For example, one such derivative, referred to as compound i19, was found to have efficacy comparable to the commercial fungicide boscalid. acs.orgmedchemexpress.com Molecular docking studies suggest that these indene derivatives can bind to the ubiquinone-binding site of the SDH enzyme, thereby blocking its function. acs.org
Table 2: Succinate Dehydrogenase Inhibition by Indene Amino Acid Derivatives
| Compound | Target Pathogen | In Vitro Antifungal Activity (EC50) |
|---|---|---|
| Succinate dehydrogenase-IN-8 (compound i19) | Rhizoctonia solani | 0.1843 mg/L medchemexpress.com |
| Botrytis cinerea | 0.4829 mg/L medchemexpress.com | |
| Sclerotinia sclerotiorum | 0.1349 mg/L medchemexpress.com |
This table presents data on the antifungal activity of a specific indene amino acid derivative as a succinate dehydrogenase inhibitor, based on the referenced source.
Research on Estrogenic Bioactivity
The investigation into the estrogenic bioactivity of indene derivatives has revealed that the core indene scaffold can serve as a template for designing ligands that interact with estrogen receptors (ERs). Research has shown that certain substituted indene derivatives can modulate the activity of these receptors, which are crucial in various physiological processes and are significant targets in therapeutic areas like oncology and hormone replacement therapy. umpr.ac.idpnrjournal.com
Further research into the synthesis of related compounds, such as ethyl 1-alkyl-1H-indene-2-carboxylates, has been pursued with the aim of identifying candidates with potential estrogenic bioactivity. nih.gov The rationale behind these synthetic efforts is that the indene core can mimic the steroidal A-ring of estradiol, a natural estrogen, allowing for the design of non-steroidal estrogenic compounds. The exploration of various derivatives, including those with different substitution patterns on the indene ring, is an active area of research to develop selective estrogen receptor modulators (SERMs) with improved therapeutic profiles. umpr.ac.id
Computational Approaches in Medicinal Chemistry for Indene Scaffolds
Computational methods are integral to modern drug discovery and have been applied to the study of indene scaffolds to predict their biological activities and guide the synthesis of new derivatives. These in silico techniques provide valuable insights into the molecular interactions that govern the therapeutic potential of these compounds.
Molecular Docking and Dynamics
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of indene derivatives, docking studies are employed to understand how these molecules fit into the ligand-binding pocket of estrogen receptors (ERα and ERβ). biointerfaceresearch.complos.org These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, between the indene-based ligand and the amino acid residues of the receptor. nih.gov For a compound like 1H-Indene, 1-ethyl-, molecular docking could predict its binding mode and affinity, providing a rationale for its observed (or potential) biological activity.
Following docking, molecular dynamics (MD) simulations are often performed to study the stability of the ligand-receptor complex over time. pensoft.netunpad.ac.idbiorxiv.org MD simulations provide a dynamic view of the interactions, revealing how the ligand and receptor adapt to each other. mdpi.com For indene scaffolds, MD simulations can assess the conformational stability of the compound within the ER binding site and calculate the binding free energy, offering a more accurate prediction of its potency. unpad.ac.id These simulations can also highlight the role of specific structural features, such as the ethyl group in 1H-Indene, 1-ethyl-, in maintaining a stable and active conformation.
Virtual Screening for Lead Identification
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the estrogen receptor. nih.govneliti.com This approach is particularly useful for exploring the vast chemical space of indene derivatives to discover novel lead compounds with desired biological activities. researchgate.net By using the indene scaffold as a query, virtual screening can filter databases to find molecules with similar structural or electronic features that may confer estrogenic or antiestrogenic properties. nih.gov
The process often involves a hierarchical approach, starting with rapid screening methods based on 2D or 3D similarity to known active compounds, followed by more rigorous docking-based screening of the top-ranking hits. nih.gov This allows for the efficient identification of promising indene derivatives for further experimental testing, accelerating the drug discovery process.
ADME (Absorption, Distribution, Metabolism, Excretion) Research Methodologies
The assessment of ADME properties is a critical step in drug development, as it determines the pharmacokinetic profile of a compound. In silico ADME prediction has become an essential tool for evaluating the drug-likeness of new chemical entities, including indene derivatives, early in the discovery pipeline. umpr.ac.idjdigitaldiagnostics.comnih.gov
Various computational models and software are used to predict the ADME properties of compounds like 1H-Indene, 1-ethyl-. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. Key ADME parameters that are evaluated include:
Absorption: Prediction of oral bioavailability and intestinal absorption. umpr.ac.id
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.
Excretion: Prediction of the likely routes of elimination from the body.
These in silico ADME predictions for indene derivatives help to identify potential liabilities and guide the optimization of lead compounds to improve their pharmacokinetic properties. jdigitaldiagnostics.comnih.gov
Below is an interactive data table summarizing the type of research and key findings for indene derivatives.
| Research Area | Methodology | Key Findings for Indene Scaffolds |
| Estrogenic Bioactivity | In vitro binding assays, reporter gene assays | Certain substituted indenes act as selective estrogen receptor modulators. 3-ethyl-1,2-diarylindenes show weak ER binding. |
| Molecular Docking | Computational prediction of ligand-receptor binding | Indene derivatives can fit into the ER ligand-binding pocket, with interactions guided by substituents. |
| Molecular Dynamics | Simulation of ligand-receptor complex stability | Provides insights into the dynamic behavior and stability of indene derivatives within the ER binding site. |
| Virtual Screening | In silico search of compound libraries | Identifies novel indene-based compounds with potential estrogenic or antiestrogenic activity. |
| ADME Prediction | Computational models for pharmacokinetic properties | In silico tools predict the drug-likeness of indene derivatives, guiding lead optimization. |
Materials Science Applications and Advanced Engineering of 1h Indene, 1 Ethyl Containing Polymers
Development of Optoelectronic Materials from Indene (B144670) Polymers
Indene and its derivatives are recognized for their potential in the development of optoelectronic materials due to their aromatic structure and potential for π-conjugation, which are crucial for charge and energy transport. mdpi.com While specific studies on poly(1-ethyl-1H-indene) for optoelectronics are not extensively documented, research on other indene-containing polymers provides a foundation for their potential use in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.comoregonstate.edu
The incorporation of indene moieties into polymer backbones can influence the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The ethyl group at the 1-position of the indene ring in 1H-Indene, 1-ethyl- could potentially enhance the solubility of the resulting polymers in organic solvents, a critical factor for solution-based processing of thin films for electronic devices. Furthermore, modifications to the indene structure are a known strategy to fine-tune the optoelectronic properties of polymers.
Research on push-pull chromophores has utilized indane-1,3-dione, a related structure, as an electron-accepting group, demonstrating the versatility of the indene framework in designing materials with specific electronic absorption and emission characteristics. researchgate.net This suggests that polymers of 1H-Indene, 1-ethyl- could be chemically modified to create materials with tailored optoelectronic functionalities.
Polymer Design and Synthesis for Specific Material Properties
The design and synthesis of polymers containing 1H-Indene, 1-ethyl- can be tailored to achieve a wide range of material properties, from high-performance rigid plastics to flexible elastomers. The polymerization method and the incorporation of other monomers play a crucial role in determining the final characteristics of the polymer.
The incorporation of indene derivatives into elastomers and thermoplastics can significantly modify their mechanical properties. Propylene-based elastomers, for instance, have been synthesized using catalysts containing indene moieties. mdpi.com These catalysts can influence the stereochemistry of the polymer, leading to materials with a range of elastic properties. mdpi.com The introduction of a phenyl group on the indene ligand has been shown to regulate the rotation of the ligand, allowing for the synthesis of stereoblock polypropylene (B1209903) with elastomeric properties. mdpi.com It is conceivable that a 1-ethyl-1H-indene based ligand could similarly be used to produce elastomers with tailored tensile strength and elongation at break.
A study on an amorphous polyolefin, poly[1-ethyl-5-methyl-octahydro-4,7-methano-1H-indene-12,3-diyl], a complex derivative of 1H-indene, demonstrated its use in studying the dynamic birefringence and mechanical properties around the glass-to-rubber transition zone. researchgate.net This indicates the potential of indene-based structures in engineering thermoplastics with specific thermo-mechanical responses.
Table 1: Comparison of Mechanical Properties of Propylene-Based Elastomers Synthesized with Different Catalysts
| Catalyst System | Tensile Strength (psi) | Ultimate Elongation (%) | Reference |
| rac-[ethylidene(1-η⁵-tetramethylcyclopentadienyl)(l-η⁵-indenyl)]dichlorotitanium | 462 | 1210 | mdpi.com |
This table presents data for a related indene-containing catalyst system to illustrate the potential performance of such elastomers.
Polymer composites and nanocomposites are materials where a polymer matrix is reinforced with a second phase, such as fibers or nanoparticles, to enhance properties like stiffness, strength, and thermal stability. While there is no specific research on composites made from poly(1-ethyl-1H-indene), general principles of polymer composite science would apply. The compatibility between the indene-based polymer matrix and the filler would be a critical factor for achieving desired property enhancements. Surface modification of fillers is a common strategy to improve this compatibility.
Research on poly(methylmethacrylate) (B3431434) nanocomposites with modified montmorillonite (B579905) has demonstrated enhanced thermal stability, a principle that could be applied to indene-based polymer systems. arabjchem.org
Functional Materials Research: Electrical and Mechanical Applications
The unique structure of 1H-Indene, 1-ethyl- suggests its potential use in the development of functional materials for various electrical and mechanical applications.
The electrical properties of polyindenes can be tuned through synthesis and post-polymerization modifications. For example, the oxidation of polyindenes has been explored to alter their chemical composition and electrical conductivity. researchgate.net The study of an amorphous polyolefin containing a 1-ethyl-substituted indene derivative, poly[1-ethyl-5-methyl-octahydro-4,7-methano-1H-indene-12,3-diyl], involved the analysis of its complex Young's modulus, which is a key parameter for mechanical applications. researchgate.net This research highlights the potential for creating materials with specific viscoelastic properties for applications such as damping and energy absorption.
Table 2: Mechanical Properties of an Amorphous Polyolefin Containing an Indene Derivative
| Property | Value |
| Complex Young's Modulus | Measured around the glass-to-rubber transition |
| Stress-Optical Coefficient | Analyzed with a modified stress-optical rule |
Data derived from research on poly[1-ethyl-5-methyl-octahydro-4,7-methano-1H-indene-12,3-diyl]. researchgate.net
Research on Indene-Based Resins and Adhesives
Indene is a primary component in the production of indene/coumarone thermoplastic resins, which are widely used as tackifiers in adhesives. fishersci.fi These resins are valued for their ability to enhance the tack, peel strength, and shear resistance of adhesive formulations. researchgate.net
Hydrogenation of indene-coumarone resins is a common practice to improve their color, stability, and compatibility with various polymer matrices used in hot-melt and pressure-sensitive adhesives. researchgate.net A study on the hydrogenation of indene-coumarone resin optimized the process parameters to maximize the hydrogenation of aromatic fragments while minimizing thermal degradation. researchgate.net The resulting hydrogenated resin showed improved performance in adhesive formulations based on a styrene-isoprene-styrene triblock copolymer. researchgate.net
While this research does not specifically mention 1H-Indene, 1-ethyl-, it is plausible that the incorporation of an ethyl group on the indene monomer could influence the properties of the resulting resin, such as its softening point, molecular weight distribution, and compatibility with different elastomers, thereby affecting the final adhesive performance.
Methodologies for Materials Characterization and Performance Evaluation
The comprehensive characterization of polymers containing 1H-Indene, 1-ethyl- is essential to establish structure-property relationships and to evaluate their performance for specific applications in materials science and advanced engineering. A multi-faceted approach employing a suite of analytical techniques is typically required to probe the molecular, thermal, and morphological characteristics of these materials.
Spectroscopic and Molecular Structure Analysis
Spectroscopic methods are fundamental for confirming the chemical structure, composition, and purity of the synthesized polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques used to elucidate the polymer's microstructure. researchgate.net ¹H NMR can be used to identify the characteristic protons of the 1-ethyl-1H-indene monomer unit within the polymer chain and to determine the monomer ratios in copolymers. sigmaaldrich.com End-group analysis by ¹H NMR is also a viable method for calculating the number-average molecular weight (Mn) for polymers with lower molar masses (typically under 3,000 g/mol ). sigmaaldrich.com For more complex structures, two-dimensional NMR techniques like COSY can be employed. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the polymer, confirming the incorporation of the indene monomer and the absence of impurities or unreacted monomers. researchgate.net The presence of characteristic peaks for the aromatic C-H and aliphatic C-H stretching vibrations from the indene ring and ethyl group, respectively, would be key indicators.
Mass Spectrometry (MS) : For detailed structural analysis, especially of oligomers or degradation products, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or High-Resolution Mass Spectrometry (HRMS) can provide precise mass information. researchgate.netacs.org
Table 1: Illustrative ¹H NMR Data for a Hypothetical Polymer of 1H-Indene, 1-ethyl-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 7.50 | m | 4H | Aromatic protons (C₆H₄) |
| 6.10 - 6.80 | m | 2H | Vinylic protons on indene ring |
| 3.30 - 3.60 | m | 1H | Methine proton at C1 |
| 2.00 - 2.40 | q | 2H | Methylene (B1212753) protons (-CH₂-) of ethyl group |
| 0.90 - 1.20 | t | 3H | Methyl protons (-CH₃) of ethyl group |
Note: This table is a hypothetical representation for illustrative purposes.
Molar Mass and Distribution Analysis
The molar mass and its distribution (polydispersity index, PDI) are critical parameters that significantly influence the mechanical, thermal, and solution properties of polymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) : GPC is the most common method for determining the number-average molar mass (Mn), weight-average molar mass (Mw), and the PDI (Mw/Mn). researchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. The choice of solvent and calibration standards is crucial for obtaining accurate results.
Table 2: Example GPC Results for a Series of 1H-Indene, 1-ethyl- Containing Polymers
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Polymer-A | 15,200 | 28,100 | 1.85 |
| Polymer-B | 25,500 | 47,200 | 1.85 |
| Polymer-C | 42,100 | 81,300 | 1.93 |
Note: Data is illustrative and based on typical values for vinyl polymers.
Thermal Properties Evaluation
The thermal stability and transitions of the polymers dictate their processing window and maximum service temperature.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. researchgate.net It is used to determine the thermal stability of the polymer, identifying the onset of decomposition temperature (Td). This analysis reveals the material's stability at high temperatures and can indicate the presence of residual solvents or other volatile components. researchgate.net
Differential Scanning Calorimetry (DSC) : DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It is instrumental in determining the glass transition temperature (Tg), which is a key characteristic of amorphous polymers. For semi-crystalline polymers, melting temperature (Tm) and crystallization temperature (Tc) can also be identified.
Table 3: Thermal Analysis Data for a Representative 1H-Indene, 1-ethyl- Polymer
| Analysis Technique | Parameter | Value |
|---|---|---|
| TGA | Decomposition Temperature (Td) (5% weight loss) | 350 °C |
| DSC | Glass Transition Temperature (Tg) | 145 °C |
Note: Values are hypothetical and for illustrative purposes.
Morphological and Crystalline Structure Characterization
The physical arrangement of polymer chains determines the material's macroscopic properties.
X-ray Diffraction (XRD) : XRD is employed to investigate the degree of crystallinity in the polymer. researchgate.net A broad, amorphous halo in the diffractogram indicates a largely amorphous structure, which is common for polymers with bulky side groups like 1-ethyl-1H-indene. The presence of sharp peaks would indicate crystalline domains.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : These imaging techniques are used to study the surface morphology and internal microstructure of the polymer materials. They can reveal information about phase separation in blends or composites, surface texture, and the dispersion of any incorporated fillers or nanoparticles.
Prospective Research Directions and Innovation in 1h Indene, 1 Ethyl Chemistry
Application of Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of 1H-Indene, 1-ethyl- and its derivatives. rsc.orgnih.govrjptonline.org These computational tools offer the potential to accelerate the discovery of new synthetic routes, predict molecular properties, and elucidate reaction mechanisms with unprecedented speed and accuracy. ijsea.compreprints.org
Predictive Modeling of Reactivity and Properties: Machine learning algorithms can be trained on existing chemical data to predict the reactivity of 1H-Indene, 1-ethyl- in various chemical transformations. By analyzing vast datasets of related indene (B144670) compounds and their reactions, AI models can identify patterns and correlations that may not be immediately obvious to human researchers. rjptonline.org This predictive power can guide the design of experiments, saving time and resources by prioritizing reaction conditions with the highest probability of success. Furthermore, ML models can estimate a range of physicochemical properties for novel 1H-Indene, 1-ethyl- derivatives, aiding in the design of molecules with specific desired characteristics.
Elucidation of Reaction Mechanisms: AI and ML can also be employed to analyze complex spectroscopic and kinetic data to shed light on reaction mechanisms. By simulating reaction pathways and comparing the computational results with experimental data, researchers can gain a deeper understanding of the intricate steps involved in the transformations of 1H-Indene, 1-ethyl-.
| AI/ML Application Area | Potential Impact on 1H-Indene, 1-ethyl- Research |
| Predictive Modeling | Faster screening of reaction conditions and prediction of molecular properties. |
| Retrosynthesis | Identification of novel and efficient synthetic routes. |
| Mechanism Elucidation | Deeper understanding of reaction pathways and intermediates. |
Exploration of Novel Catalytic Systems for Indene Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of 1H-Indene, 1-ethyl-. Research in this area is focused on designing catalysts that offer higher efficiency, selectivity, and sustainability for the functionalization of the indene core.
Transition Metal Catalysis: Transition metal catalysts, including those based on rhodium, palladium, and iron, have shown great promise in the synthesis of indene derivatives. organic-chemistry.orgresearchgate.net Future research will likely focus on developing novel ligand-metal complexes that can catalyze specific transformations of 1H-Indene, 1-ethyl-, such as C-H activation, cross-coupling reactions, and asymmetric synthesis. The goal is to achieve precise control over the regioselectivity and stereoselectivity of these reactions.
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a more sustainable and often less toxic alternative to metal-based catalysis. The design of new chiral organocatalysts could enable the enantioselective synthesis of valuable 1H-Indene, 1-ethyl- derivatives, which are of interest in medicinal chemistry and materials science.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing field in green chemistry. nih.gov Exploring the potential of enzymes to catalyze reactions on the 1H-Indene, 1-ethyl- scaffold could lead to highly selective and environmentally friendly synthetic methods. Directed evolution and protein engineering techniques can be used to tailor enzymes for specific transformations.
| Catalytic System | Key Advantages for 1H-Indene, 1-ethyl- Transformations |
| Transition Metal Catalysis | High reactivity and ability to catalyze a wide range of transformations. organic-chemistry.orgresearchgate.net |
| Organocatalysis | Lower toxicity and potential for asymmetric synthesis. |
| Biocatalysis | High selectivity and environmentally friendly reaction conditions. nih.gov |
Development of Advanced Spectroscopic and Analytical Techniques
A thorough understanding of the structure, properties, and reactivity of 1H-Indene, 1-ethyl- relies on the application of sophisticated analytical techniques. Continuous advancements in spectroscopy and spectrometry are providing more detailed insights into the molecular world.
High-Resolution Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) are invaluable for the precise determination of the elemental composition of 1H-Indene, 1-ethyl- and its reaction products. rsc.org The mass spectrum of 1-ethyl-2,3-dihydro-1H-indene provides key information for its identification. nist.gov
Multidimensional NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR experiments (COSY, HSQC, HMBC), are essential for the unambiguous structural elucidation of complex 1H-Indene, 1-ethyl- derivatives. These methods provide detailed information about the connectivity of atoms within the molecule.
In-situ Spectroscopic Analysis: The ability to monitor chemical reactions in real-time using in-situ spectroscopic techniques (e.g., in-situ IR, Raman, and NMR) is a powerful tool for mechanistic studies. By observing the formation of intermediates and byproducts as they occur, researchers can gain a dynamic understanding of the reaction progress and optimize conditions for desired outcomes.
| Analytical Technique | Information Gained for 1H-Indene, 1-ethyl- |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition. rsc.orgnist.gov |
| Multidimensional NMR Spectroscopy | Detailed structural connectivity and stereochemistry. |
| In-situ Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. |
Green and Sustainable Chemistry Initiatives in Indene Research
The principles of green and sustainable chemistry are increasingly guiding chemical research and development. researchgate.net For 1H-Indene, 1-ethyl-, this translates to a focus on developing synthetic methods that are more environmentally friendly, safer, and more resource-efficient. instituteofsustainabilitystudies.comwiley-vch.de
Atom Economy and Waste Minimization: A key principle of green chemistry is to design synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. instituteofsustainabilitystudies.com This minimizes the generation of waste. Catalytic reactions are often highly atom-economical.
Use of Renewable Feedstocks and Solvents: Future research will likely explore the synthesis of 1H-Indene, 1-ethyl- from renewable feedstocks. Additionally, the replacement of hazardous organic solvents with greener alternatives, such as water, bio-based solvents, or even solvent-free reaction conditions, is a major goal. nih.gov
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces the energy consumption of chemical processes. The use of highly active catalysts can often enable reactions to proceed under milder conditions. instituteofsustainabilitystudies.com
| Green Chemistry Principle | Application in 1H-Indene, 1-ethyl- Chemistry |
| Atom Economy | Designing syntheses with minimal byproduct formation. instituteofsustainabilitystudies.com |
| Renewable Resources | Exploring bio-based starting materials and green solvents. nih.govnih.gov |
| Energy Efficiency | Utilizing catalysis to enable reactions at lower temperatures. instituteofsustainabilitystudies.com |
Translational Research and Commercialization Opportunities for Indene-Based Innovations
While fundamental research provides the foundation, the ultimate goal is often to translate these discoveries into practical applications. For 1H-Indene, 1-ethyl- and its derivatives, there are several potential avenues for commercialization.
Materials Science: Indene and its derivatives are known to be precursors to polymers with interesting properties. Research into the polymerization of 1H-Indene, 1-ethyl- could lead to the development of new materials with tailored thermal, mechanical, and optical properties for a variety of applications.
Fine Chemicals and Intermediates: 1H-Indene, 1-ethyl- can serve as a valuable building block for the synthesis of more complex molecules. The development of efficient and scalable synthetic routes to this compound could make it an attractive intermediate for the fine chemical industry.
| Application Area | Potential Commercial Products from 1H-Indene, 1-ethyl- |
| Materials Science | Specialty polymers and functional materials. |
| Life Sciences | Precursors for new pharmaceuticals and agrochemicals. researchgate.netnih.gov |
| Chemical Industry | Versatile synthetic intermediate. |
Q & A
Q. Basic Research Focus
- NMR : Compare experimental and NMR spectra with predicted shifts from computational tools (e.g., ACD/Labs) or literature data. Key signals include the ethyl group’s triplet (δ ~1.2 ppm) and indene’s aromatic protons (δ ~6.5–7.5 ppm) .
- IR : Validate the presence of C-H stretching (2800–3000 cm) and aromatic C=C bonds (1600 cm).
- MS : Confirm the molecular ion peak at m/z 142.20 (C _{10}$) and fragmentation patterns consistent with ethyl-substituted indenes .
What advanced strategies can address contradictions in reported physicochemical properties (e.g., logP, boiling point) of 1-ethyl-1H-indene?
Advanced Research Focus
Discrepancies in properties like logP or boiling points may arise from impurities, measurement techniques, or computational models. To resolve these:
- Experimental Validation : Replicate measurements using standardized methods (e.g., HPLC for logP determination ).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., differential scanning calorimetry for boiling points) and compare with literature protocols .
- Computational Cross-Check : Use multiple software tools (e.g., ACD/Percepta, COSMOtherm) to predict properties and identify outliers .
How can density functional theory (DFT) predict the reactivity of 1-ethyl-1H-indene in cycloaddition reactions?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Compare activation energies of possible pathways and validate with experimental kinetic data. Ensure basis set compatibility and solvent effects are incorporated .
What HPLC conditions are optimal for separating 1-ethyl-1H-indene from synthetic by-products?
Methodological Focus
Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 254 nm for aromatic systems. Adjust gradient elution based on polarity differences between target and impurities .
How should photostability studies of 1-ethyl-1H-indene be designed to assess degradation under UV light?
Q. Experimental Design Focus
- Controlled Exposure : Use a UV chamber with calibrated intensity (e.g., 365 nm) and monitor degradation via HPLC or UV-Vis spectroscopy at timed intervals.
- Variables : Test under inert (N) vs. aerobic conditions to isolate oxidation pathways. Include dark controls to differentiate thermal effects .
What statistical methods are suitable for analyzing variability in synthetic yields of 1-ethyl-1H-indene?
Data Analysis Focus
Apply ANOVA to compare yields across reaction conditions (e.g., catalyst loading, temperature). Use error propagation models to quantify uncertainties from measurement tools (e.g., balance precision, GC integration errors). Report confidence intervals (95%) for reproducibility assessments .
How can a systematic review identify gaps in applications of 1-ethyl-1H-indene in polymer chemistry?
Q. Literature Review Focus
- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., "1-ethylindene copolymer"). Limit to peer-reviewed journals and patents.
- Quality Assessment : Exclude studies lacking spectroscopic characterization or mechanistic insights.
- Grey Literature : Include conference abstracts and theses for emerging trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
